molecular formula C16H14N4O7 B11552940 N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Cat. No.: B11552940
M. Wt: 374.30 g/mol
InChI Key: PVNMBJHDSFSXAO-RQZCQDPDSA-N
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Description

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a complex organic compound with the molecular formula C16H14N4O7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce different functional groups in place of the methoxy or nitro groups .

Scientific Research Applications

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to its specific combination of methoxy, nitro, and hydrazide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N4O7

Molecular Weight

374.30 g/mol

IUPAC Name

N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14N4O7/c1-26-15-6-5-13(20(24)25)7-11(15)9-17-18-16(21)10-27-14-4-2-3-12(8-14)19(22)23/h2-9H,10H2,1H3,(H,18,21)/b17-9+

InChI Key

PVNMBJHDSFSXAO-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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